molecular formula C27H26N4O5 B11290243 Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11290243
M. Wt: 486.5 g/mol
InChI Key: UKZLLWUMGYCEOH-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining several functional groups. This compound is part of the imidazolidinone family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the pyridin-3-ylmethyl and 4-methylphenyl groups. The final step involves the esterification of the benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Imidazolidinone derivatives: These compounds share the imidazolidinone core and exhibit similar biological activities.

    Pyridine-containing compounds: These compounds feature the pyridine ring and are known for their diverse chemical and biological properties.

    Benzoate esters: These compounds contain the benzoate ester moiety and are used in various chemical and industrial applications.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H26N4O5/c1-3-36-26(34)20-8-10-21(11-9-20)29-24(32)15-23-25(33)31(22-12-6-18(2)7-13-22)27(35)30(23)17-19-5-4-14-28-16-19/h4-14,16,23H,3,15,17H2,1-2H3,(H,29,32)

InChI Key

UKZLLWUMGYCEOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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